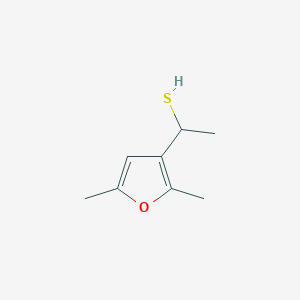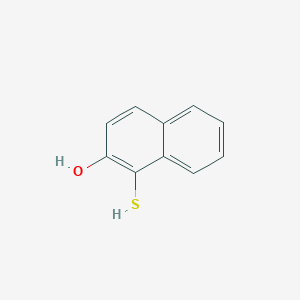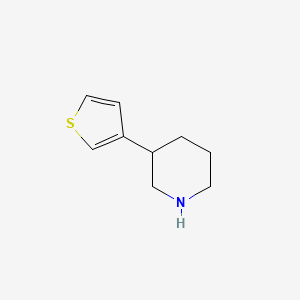![molecular formula C9H15N5 B13311379 2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-dien-5-amine](/img/structure/B13311379.png)
2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-dien-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,7,11-Tetraazatricyclo[7400,2,6]trideca-3,5-dien-5-amine is a complex organic compound with the molecular formula C₉H₁₅N₅ It is characterized by a tricyclic structure containing multiple nitrogen atoms, making it a member of the azatricyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-dien-5-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong bases or acids to facilitate the formation of the tricyclic structure. Specific details on the exact synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, it involves similar synthetic routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-dien-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds, depending on the substituents introduced.
Scientific Research Applications
2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-dien-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-dien-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied. For example, in enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene hydrochloride
- 12-oxa-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-13-one
Uniqueness
2,3,7,11-Tetraazatricyclo[7400,2,6]trideca-3,5-dien-5-amine is unique due to its specific tricyclic structure and the presence of multiple nitrogen atoms This configuration imparts distinct chemical properties, such as high reactivity and the ability to form stable complexes with metal ions
Properties
Molecular Formula |
C9H15N5 |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-3,5-dien-5-amine |
InChI |
InChI=1S/C9H15N5/c10-7-5-13-14-8-1-2-11-3-6(8)4-12-9(7)14/h5-6,8,11-12H,1-4,10H2 |
InChI Key |
OUHDKSAUMQKYOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1N3C(=C(C=N3)N)NC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


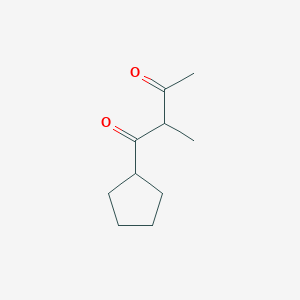
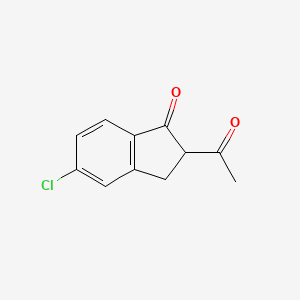
![7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13311305.png)
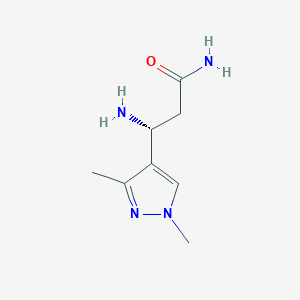
![2-[(Tert-butylamino)methyl]-4-methoxyphenol](/img/structure/B13311309.png)
![4-{[(3-Chlorophenyl)methyl]amino}pentan-1-ol](/img/structure/B13311318.png)

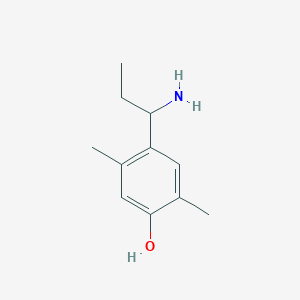
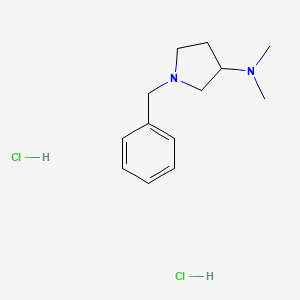
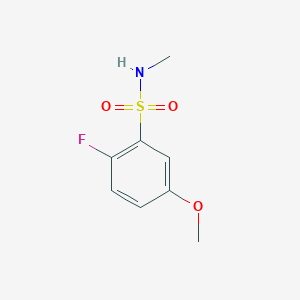
![4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B13311340.png)
